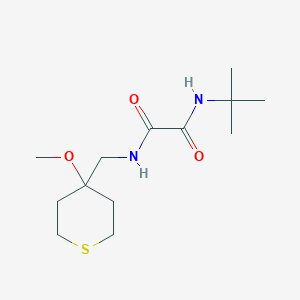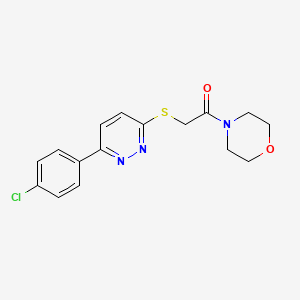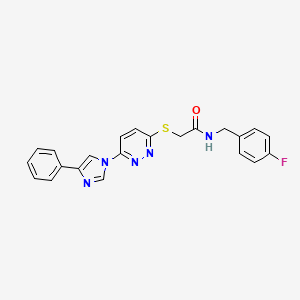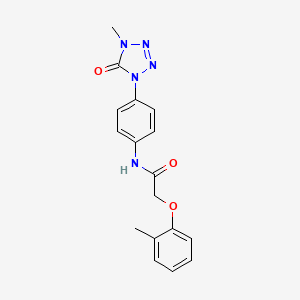
(2S)-2-(1-Methylcyclopentyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1-Methylcyclopentyl)propanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain, reduce fever, and inflammation. It is one of the most widely used medications in the world and is available over-the-counter in many countries.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1-Methylcyclopentyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting COX enzymes, (2S)-2-(1-Methylcyclopentyl)propanoic acid reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
(2S)-2-(1-Methylcyclopentyl)propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. In addition, it has been shown to have antioxidant properties, which may help to prevent oxidative damage to cells. It has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(1-Methylcyclopentyl)propanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and can be given orally or intravenously. However, there are some limitations to its use in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times over the course of an experiment. In addition, it can have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (2S)-2-(1-Methylcyclopentyl)propanoic acid. One area of research is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets and pathways that may be involved in the anti-inflammatory, analgesic, and antipyretic effects of (2S)-2-(1-Methylcyclopentyl)propanoic acid. Finally, there is a need for further research on the potential neuroprotective and anticancer properties of (2S)-2-(1-Methylcyclopentyl)propanoic acid.
Métodos De Síntesis
The synthesis of (2S)-2-(1-Methylcyclopentyl)propanoic acid involves the condensation of 2-methylpropene with benzene in the presence of a catalyst such as aluminum chloride to form 2-phenylpropene. The resulting 2-phenylpropene is then reacted with propionic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride to produce (2S)-2-(1-Methylcyclopentyl)propanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2-(1-Methylcyclopentyl)propanoic acid has been extensively researched for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions such as arthritis, menstrual cramps, dental pain, headache, and fever. In addition, it has been studied for its potential to prevent cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(2S)-2-(1-methylcyclopentyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(8(10)11)9(2)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQBLBHTDDFRTJ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1-Methylcyclopentyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)
![1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2780612.png)






![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2780620.png)
![2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2780623.png)
![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2780626.png)

